N-(piperidin-3-ylmethyl)furan-2-carboxamide
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Overview
Description
N-(piperidin-3-ylmethyl)furan-2-carboxamide is a chemical compound with the molecular formula C11H16N2O2 It is known for its unique structure, which includes a piperidine ring attached to a furan ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-3-ylmethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with piperidin-3-ylmethanamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane and are performed under inert atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-3-ylmethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidin-3-ylmethylamine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(piperidin-3-ylmethyl)furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(piperidin-3-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(piperidin-3-ylmethyl)furan-2-carboxamide hydrochloride
- Furan-2-carboxamide derivatives
- Piperidine-based amides
Uniqueness
This compound stands out due to its unique combination of a piperidine ring and a furan ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-(piperidin-3-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H16N2O2/c14-11(10-4-2-6-15-10)13-8-9-3-1-5-12-7-9/h2,4,6,9,12H,1,3,5,7-8H2,(H,13,14) |
InChI Key |
FMKYQXVXHHZPRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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